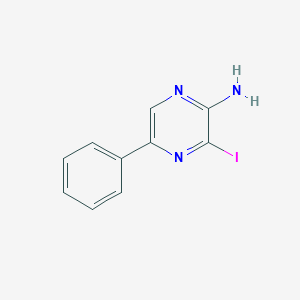
3-Iodo-5-phenylpyrazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-5-phenylpyrazin-2-amine: is a heterocyclic organic compound with the molecular formula C10H8IN3 It is characterized by the presence of an iodine atom at the third position, a phenyl group at the fifth position, and an amine group at the second position of the pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-5-phenylpyrazin-2-amine typically involves the iodination of 5-phenylpyrazin-2-amine. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position on the pyrazine ring .
Industrial Production Methods: Industrial production methods for this compound may involve similar iodination reactions but are scaled up to accommodate larger quantities. The choice of solvents, reaction temperatures, and purification techniques are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Iodo-5-phenylpyrazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the pyrazine ring.
Coupling Reactions: The phenyl group can engage in coupling reactions, forming more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-5-phenylpyrazin-2-amine.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-Iodo-5-phenylpyrazin-2-amine is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology and Medicine: Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and dyes. Its ability to undergo various chemical modifications makes it a versatile intermediate in material science .
Wirkmechanismus
The mechanism of action of 3-Iodo-5-phenylpyrazin-2-amine depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors. The iodine atom and phenyl group can influence the compound’s binding affinity and selectivity towards these targets, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- 5-Iodo-3-phenylpyrazin-2-amine
- 3-Bromo-5-phenylpyrazin-2-amine
- 3-Chloro-5-phenylpyrazin-2-amine
Comparison: Compared to its analogs, 3-Iodo-5-phenylpyrazin-2-amine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to bromine or chlorine can affect the compound’s chemical behavior and interactions with biological targets .
Eigenschaften
Molekularformel |
C10H8IN3 |
|---|---|
Molekulargewicht |
297.09 g/mol |
IUPAC-Name |
3-iodo-5-phenylpyrazin-2-amine |
InChI |
InChI=1S/C10H8IN3/c11-9-10(12)13-6-8(14-9)7-4-2-1-3-5-7/h1-6H,(H2,12,13) |
InChI-Schlüssel |
NYZYTHCDISXPSK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CN=C(C(=N2)I)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


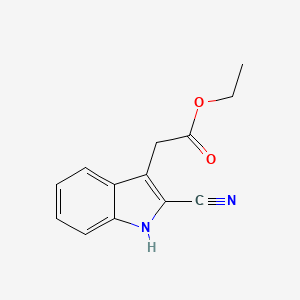
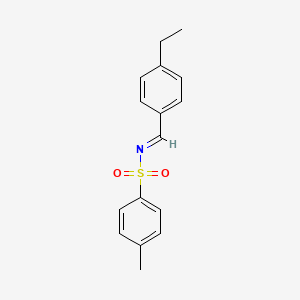

![3,5-dichloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13658317.png)
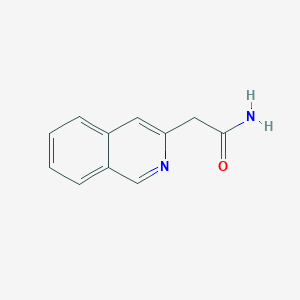
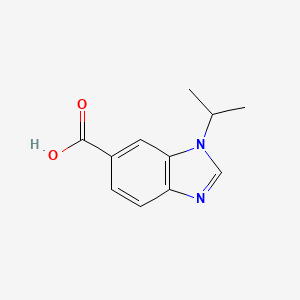
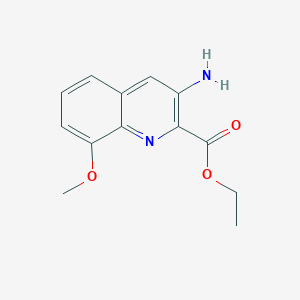
![2-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B13658335.png)
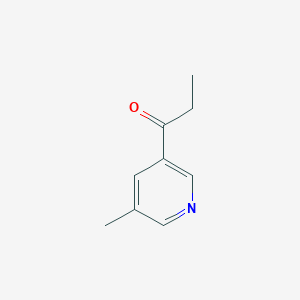

![N2,N2',N7,N7'-Tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetraamine](/img/structure/B13658356.png)

![2-Chloro-6-methoxy-4-methylbenzo[d]thiazole](/img/structure/B13658376.png)

